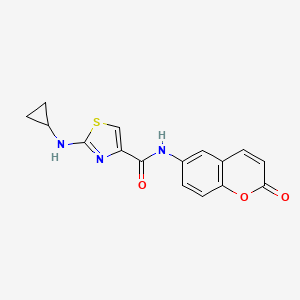![molecular formula C28H27ClN2O5S B6038826 2-CHLORO-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-5-(METHYLSULFANYL)BENZAMIDE](/img/structure/B6038826.png)
2-CHLORO-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-5-(METHYLSULFANYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-5-(methylsulfanyl)benzamide is a complex organic compound with a molecular formula of C28H27ClN2O5S . This compound is characterized by its unique structure, which includes a chloro group, multiple methoxy groups, and a methylsulfanyl group attached to a benzamide core. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
The synthesis of 2-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-5-(methylsulfanyl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline derivative is synthesized by reacting 6,7-dimethoxyisoquinoline with appropriate reagents to introduce the methyl group.
Coupling Reaction: The isoquinoline derivative is then coupled with 2-chloro-4,5-dimethoxybenzaldehyde under specific conditions to form the intermediate compound.
Introduction of the Methylsulfanyl Group: The intermediate compound undergoes further reactions to introduce the methylsulfanyl group, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
2-Chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents,
Propriétés
IUPAC Name |
2-chloro-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O5S/c1-33-24-11-16-8-9-30-23(19(16)14-26(24)35-3)10-17-12-25(34-2)27(36-4)15-22(17)31-28(32)20-13-18(37-5)6-7-21(20)29/h6-9,11-15H,10H2,1-5H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCTTWJLQTWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=C(C=CC(=C4)SC)Cl)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-4-[2-(thiolan-3-ylamino)ethyl]-1H-pyrimidin-6-one](/img/structure/B6038757.png)
![5-cyclopropyl-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B6038763.png)
![methyl 5-oxo-5-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}pentanoate](/img/structure/B6038782.png)
![4-butyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6038788.png)

![6-methyl-3-[(2-propoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6038795.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6038802.png)
![2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B6038805.png)
![3-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B6038809.png)
![N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B6038824.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B6038831.png)
![1-(4-chlorophenyl)-4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazine](/img/structure/B6038832.png)

![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6038850.png)
